molecular formula C16H15Cl3O2 B043144 O,P'-Methoxychlor CAS No. 30667-99-3

O,P'-Methoxychlor

Cat. No.: B043144
CAS No.: 30667-99-3
M. Wt: 345.6 g/mol
InChI Key: KNLLPAOBVIKLDE-UHFFFAOYSA-N
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Description

O,P’-Methoxychlor is an organochlorine pesticide that was developed as a replacement for dichlorodiphenyltrichloroethane (DDT). It is known for its insecticidal properties and has been used to protect crops, livestock, and pets from various pests. The compound is characterized by its chemical formula ( \text{C}{16}\text{H}{15}\text{Cl}{3}\text{O}{2} ) and a molecular weight of 345.648 g/mol .

Preparation Methods

O,P’-Methoxychlor is synthesized through the reaction of chloral and anisole (methyl phenyl ether) in the presence of sulfuric acid. The commercial product is typically 88% pure . The reaction conditions involve the use of a strong acid catalyst to facilitate the formation of the trichloroethylidene bridge between the two methoxyphenyl groups.

Chemical Reactions Analysis

O,P’-Methoxychlor undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or dechlorinated derivatives .

Comparison with Similar Compounds

O,P’-Methoxychlor is similar to other organochlorine pesticides such as dichlorodiphenyltrichloroethane (DDT) and dicofol. it is unique in its specific structural modifications, which confer different biological activities and environmental behaviors . For instance:

By understanding these differences, researchers can better assess the risks and benefits associated with each compound and develop more targeted approaches for pest control and environmental management.

Biological Activity

O,P'-Methoxychlor, an organochlorine pesticide, has been extensively studied for its biological activity, particularly concerning its effects on endocrine systems, reproductive health, and potential carcinogenicity. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, toxicological effects, and implications for human health and the environment.

This compound is a synthetic insecticide developed as a substitute for DDT. It is primarily utilized in agricultural settings to control pests on crops and livestock. Despite its efficacy, methoxychlor has been banned or severely restricted in many countries due to its toxicity and persistence in the environment.

Methoxychlor functions by disrupting hormonal signaling pathways, particularly those involving estrogen. This compound can mimic estrogenic activity, leading to various reproductive and developmental issues in exposed organisms. The following table summarizes key biological activities associated with this compound:

Biological Activity Effect
Endocrine Disruption Mimics estrogen, leading to altered reproductive functions in mammals and aquatic species.
Reproductive Toxicity Reduces testicular weight and affects spermatogenesis in animal models.
Developmental Toxicity Causes fetal abnormalities and affects embryonic development in rodents at certain doses.
Carcinogenic Potential Associated with increased tumor incidence in long-term animal studies; however, evidence is inconclusive.
Neurotoxicity Impacts cognitive functions at high doses; potential effects on the developing brain at lower doses.

Reproductive Toxicity

A significant body of research has focused on the reproductive toxicity of methoxychlor. For instance, studies have shown that exposure to methoxychlor can lead to testicular atrophy and reduced fertility in male rats at doses as low as 25 mg/kg body weight per day . A two-generation study indicated maternal toxicity and various reproductive effects after repeated exposure .

Endocrine Disruption

Methoxychlor is recognized as an endocrine disruptor that can interfere with hormonal regulation in both humans and wildlife. In fish and amphibians, it has been linked to impaired fertility and developmental issues . The compound's ability to mimic estrogen raises concerns about its long-term effects on populations exposed through environmental contamination.

Carcinogenicity Studies

While some studies have reported increases in tumor incidences among rats exposed to methoxychlor over extended periods, the overall evidence remains mixed. A notable study indicated a significant increase in liver tumors among mice fed high doses of methoxychlor . However, these findings are often considered inconclusive due to methodological limitations.

Case Studies

  • Perinatal Exposure Study : A study examining perinatal exposure to methoxychlor revealed that high-dose female offspring exhibited abnormal hormonal control of ovulation, resulting in infertility . This highlights the potential for transgenerational effects stemming from maternal exposure.
  • Aquatic Toxicology : Research has demonstrated that methoxychlor is highly toxic to aquatic organisms, affecting species such as fish and invertebrates at very low concentrations . This raises concerns about its impact on aquatic ecosystems and food chains.

Properties

IUPAC Name

1-methoxy-2-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O2/c1-20-12-9-7-11(8-10-12)15(16(17,18)19)13-5-3-4-6-14(13)21-2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLLPAOBVIKLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042231
Record name o,p'-Methoxychlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30667-99-3
Record name o,p'-Methoxychlor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030667993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o,p-Methoxychlor
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o,p'-Methoxychlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,P'-METHOXYCHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z8MDD38HB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of analyzing O,P'-Methoxychlor in aquatic tissue samples?

A1: this compound, like other chlorinated pesticides and industrial chemicals, exhibits high hydrophobicity (Log Kow > 4) []. This characteristic leads to its accumulation in the lipid tissues of aquatic organisms, even if present at low concentrations in the water column []. Analyzing its presence in tissues like whole-body fish and corbicula provides valuable insights into long-term water quality trends, potential contamination sources, and changes in land-use patterns []. Essentially, these organisms act as bioindicators, reflecting the overall health of the aquatic ecosystem.

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